potassium;cyclohexyl(trifluoro)boranuide
CAS No.:
Cat. No.: VC13429332
Molecular Formula: C6H11BF3K
Molecular Weight: 190.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11BF3K |
|---|---|
| Molecular Weight | 190.06 g/mol |
| IUPAC Name | potassium;cyclohexyl(trifluoro)boranuide |
| Standard InChI | InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1 |
| Standard InChI Key | WWDXLJUMJZXRLX-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](C1CCCCC1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1CCCCC1)(F)(F)F.[K+] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a cyclohexyl group bonded to a boron atom, which is further coordinated to three fluorine atoms and a potassium counterion. This configuration confers remarkable stability compared to boronic acids, as the trifluoroborate group resists hydrolysis under ambient conditions . The cyclohexyl moiety introduces steric bulk, influencing reactivity in stereoselective transformations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁BF₃K |
| Molecular Weight | 190.06 g/mol |
| Stability | Air- and moisture-stable |
| Solubility | Soluble in THF, DMF; insoluble in hydrocarbons |
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves treating cyclohexylboronic acid with potassium hydrogen fluoride (KHF₂) in tetrahydrofuran (THF):
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Reaction Setup: Cyclohexylboronic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
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Fluoride Addition: KHF₂ (1.2 equiv) is added portion-wise at 0°C.
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Stirring: The mixture reacts for 12–24 hours at room temperature.
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Isolation: Filtration and recrystallization from ethanol/water yield pure product (85–92%).
Industrial Production
Scaled-up processes optimize cost and purity:
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Continuous Flow Systems: Enhance mixing efficiency and temperature control .
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Purification: Crystallization under reduced pressure minimizes solvent use.
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Quality Control: NMR and ICP-MS ensure ≤5 ppm palladium contamination for pharmaceutical-grade material .
Reactivity and Reaction Mechanisms
Suzuki-Miyaura Cross-Coupling
K[C₆H₁₁BF₃] participates in palladium-catalyzed couplings with aryl halides. The mechanism proceeds via:
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Transmetallation: Pd⁰ oxidatively adds to the aryl halide.
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Boron Transfer: The trifluoroborate releases F⁻, forming a Pd–aryl intermediate.
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Reductive Elimination: C–C bond formation yields biaryl products .
Table 2: Representative Coupling Conditions
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 89 |
| 2-Chloropyridine | PdCl₂(dppf) | CsF | 76 |
Photoredox Applications
Under blue LED irradiation, the compound generates cyclohexyl radicals via single-electron transfer (SET). This enables:
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Giese Additions: To electron-deficient alkenes (e.g., acrylates).
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HAT Reactions: With thiol catalysts for C–H functionalization.
Comparative Analysis with Related Trifluoroborates
Table 3: Stability and Reactivity Trends
| Compound | Thermal Stability | Radical Reactivity | Coupling Efficiency |
|---|---|---|---|
| K[C₆H₁₁BF₃] | High | Moderate | Excellent |
| K[CH₂CNBF₃] (Cyanomethyl analog) | Moderate | High | Poor |
| K[PhBF₃] (Phenyl derivative) | High | Low | Excellent |
Pharmaceutical and Material Science Applications
Drug Intermediate Synthesis
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Anticancer Agents: Coupling with heteroaryl halides forms tubulin inhibitors (e.g., combretastatin analogs).
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CNS Drugs: Radical-mediated alkylation constructs blood-brain barrier-penetrant scaffolds.
Polymer Chemistry
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Cross-Linkers: Trifluoroborate groups enable photoinitiated polymer network formation.
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Surface Modification: Grafting onto silica supports creates chiral stationary phases.
Future Research Directions
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Enantioselective Couplings: Developing chiral ligands for asymmetric cyclohexyl transfers.
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Bioconjugation: Exploiting boron’s neutron capture capacity for targeted radiotherapy.
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Flow Chemistry: Integrating continuous synthesis with in-line purification.
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